molecular formula C23H40N2O7 B13657096 Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate

Katalognummer: B13657096
Molekulargewicht: 456.6 g/mol
InChI-Schlüssel: SDTGWJRQARVBBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by a bicyclic nonyne core and a pentaoxaheptadecyl chain, making it a valuable reagent in various chemical and biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic nonyne core. This can be achieved through a series of cyclization reactions, followed by functionalization to introduce the desired substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the pentaoxaheptadecyl chain.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This allows it to form stable triazole linkages with azide-functionalized compounds or biomolecules without the need for a copper catalyst . The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound and the specific conditions under which the reactions occur.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate
  • Bicyclo[6.1.0]non-4-yn-9-ylmethyl Succinimidyl Carbonate

Uniqueness

Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is unique due to its combination of a bicyclic nonyne core and a pentaoxaheptadecyl chain. This structure provides it with distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .

Eigenschaften

Molekularformel

C23H40N2O7

Molekulargewicht

456.6 g/mol

IUPAC-Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C23H40N2O7/c24-7-9-27-11-13-29-15-17-31-18-16-30-14-12-28-10-8-25-23(26)32-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19,24H2,(H,25,26)

InChI-Schlüssel

SDTGWJRQARVBBH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCN)CCC#C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.